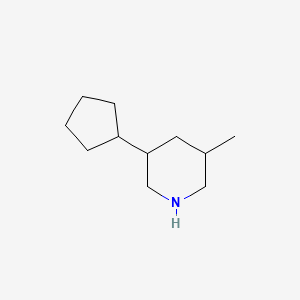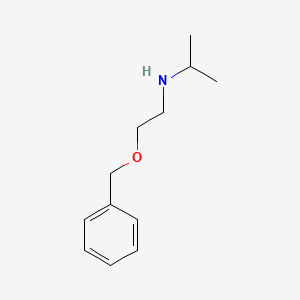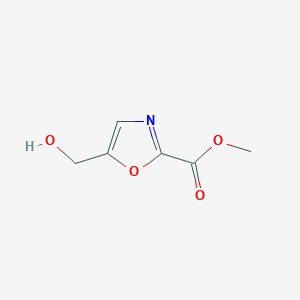
Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate is a heterocyclic organic compound that features an oxazole ring substituted with a hydroxymethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-(hydroxymethyl)propanoic acid with methyl chloroformate in the presence of a base, leading to the formation of the oxazole ring .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the oxazole ring and prevent side reactions. Catalysts and solvents are carefully selected to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol under suitable conditions.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of 5-(carboxymethyl)-1,3-oxazole-2-carboxylate.
Reduction: Formation of 5-(hydroxymethyl)-1,3-oxazole-2-methanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
5-(Hydroxymethyl)furfural (HMF): Shares the hydroxymethyl group but has a furan ring instead of an oxazole ring.
5-Methylfurfural: Similar structure but lacks the hydroxymethyl group.
2,5-Diformylfuran: Contains two formyl groups instead of a hydroxymethyl and carboxylate ester.
Uniqueness: Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate is unique due to its oxazole ring, which imparts distinct chemical reactivity and biological activity compared to its furan analogs. The presence of both hydroxymethyl and carboxylate ester groups allows for versatile chemical modifications and applications .
Properties
Molecular Formula |
C6H7NO4 |
|---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C6H7NO4/c1-10-6(9)5-7-2-4(3-8)11-5/h2,8H,3H2,1H3 |
InChI Key |
SIMNPDPAZCVJLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




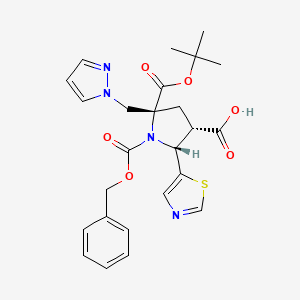
![1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL](/img/structure/B13169162.png)



![1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13169175.png)
![3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B13169182.png)
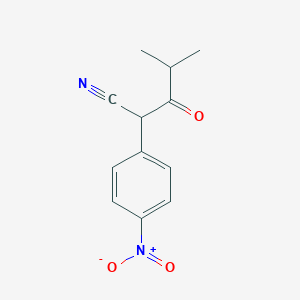
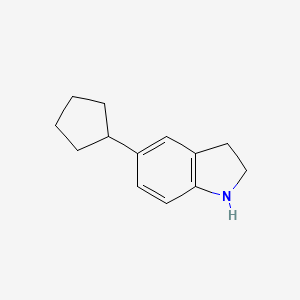
![2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid](/img/structure/B13169206.png)
